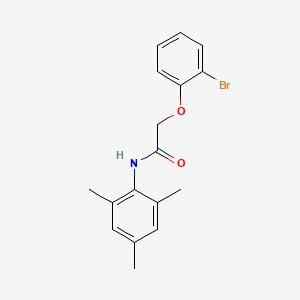

6-methyl-3-(4-morpholinylmethyl)-2-phenyl-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of quinolinol derivatives, including compounds similar to 6-methyl-3-(4-morpholinylmethyl)-2-phenyl-4-quinolinol, often involves the Buchwald–Hartwig amination. This method yields high efficiency starting from various aryl bromides and amine counterparts. Bonacorso et al. (2018) reported on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via this method, showcasing the versatility in attaching morpholine groups to the quinoline backbone (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives has been extensively studied using various spectroscopic techniques. These studies confirm the presence of significant intraligand and charge-transfer type transitions, consistent with the aromatic nature of these compounds. The structure is further elucidated through interactions with DNA, indicating a potential for π-stacking and hydrogen-bonding interactions, as detailed in the work by Bonacorso et al. (2018).

Chemical Reactions and Properties

Quinolinols undergo various chemical reactions, indicating a rich chemistry. The presence of morpholine enhances its reactivity, allowing for further functionalization and the formation of complex derivatives. For instance, Staskun et al. (1993) describe the synthesis of novel quinolinone derivatives through reactions with sodium dichloroisocyanurate, showcasing the compound's versatility in chemical transformations (Staskun et al., 1993).

Physical Properties Analysis

The physical properties of quinolinol derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the substitution pattern on the quinoline nucleus and the nature of the substituents. Cai et al. (2009) studied the crystal structure of a related compound, revealing the impact of the morpholine ring and the planar quinoline system on the compound's overall stability and physical properties (Cai et al., 2009).

Chemical Properties Analysis

The chemical properties of 6-methyl-3-(4-morpholinylmethyl)-2-phenyl-4-quinolinol derivatives, including their reactivity towards nucleophiles, electrophiles, and their potential for undergoing various organic transformations, are significant for their application in synthetic chemistry and drug design. The work by Grytsak et al. (2021) on the modification of quinazolinone derivatives in reactions with nucleophilic and non-nucleophilic bases exemplifies the chemical versatility and reactivity of these compounds (Grytsak et al., 2021).

Propriétés

IUPAC Name |

6-methyl-3-(morpholin-4-ylmethyl)-2-phenyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-15-7-8-19-17(13-15)21(24)18(14-23-9-11-25-12-10-23)20(22-19)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBOLLUEOCNIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-morpholin-4-ylmethyl-2-phenyl-quinolin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629562.png)

![4-[3-(benzyloxy)propyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5629571.png)

![N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5629589.png)

![2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5629599.png)

![2-({[4-(1H-imidazol-1-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629605.png)

![6-{3-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5629608.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(3-methoxyphenyl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5629613.png)

![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)

![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)

![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)